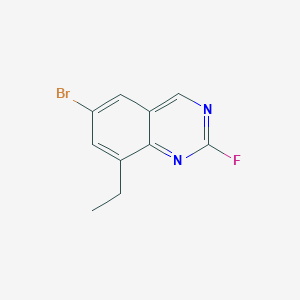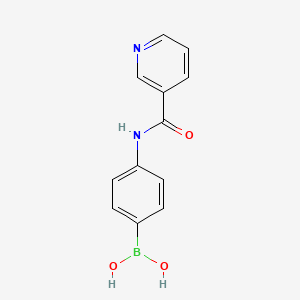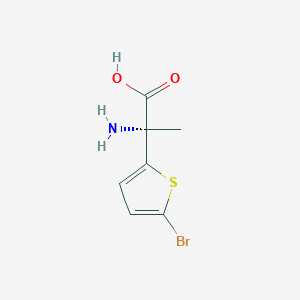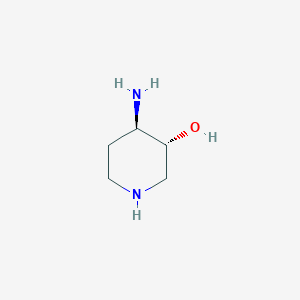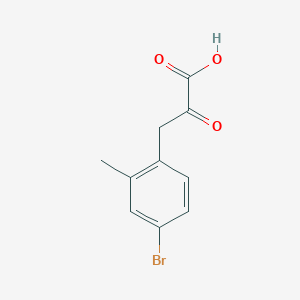
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a keto group on a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and oxidation can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of 3-(4-substituted-2-methylphenyl)-2-oxopropanoic acids.
Oxidation: Conversion to this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation, altering the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methyl substituents but differs in the functional group.
4-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the keto group.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on a propanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
NTRVBEKQHAMGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
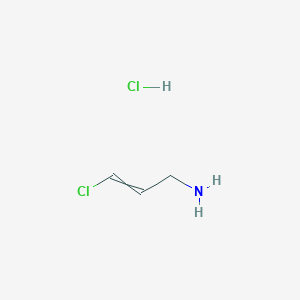
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
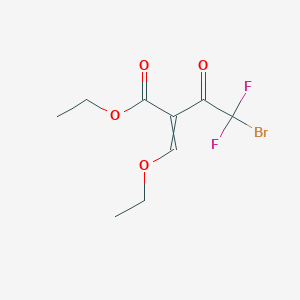
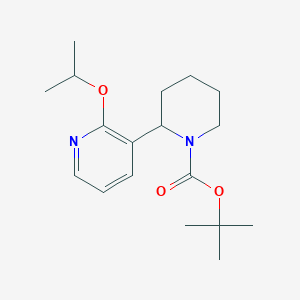
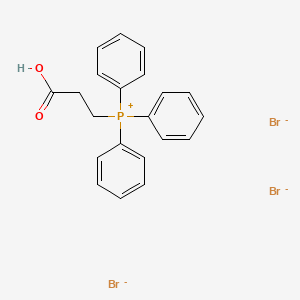
![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
